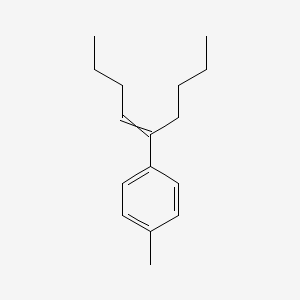
1-Methyl-4-(non-4-en-5-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a derivative of benzene, featuring a methyl group and a non-4-en-5-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(non-4-en-5-yl)benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of this compound often involves electrophilic aromatic substitution reactions. In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, which then undergoes deprotonation to yield the substituted benzene ring .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-(non-4-en-5-yl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Typical reagents include halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid, nitric acid).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
1-Methyl-4-(non-4-en-5-yl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-Methyl-4-(non-4-en-5-yl)benzene exerts its effects involves electrophilic aromatic substitution. In this process, the compound’s benzene ring interacts with electrophiles, leading to the formation of a positively charged intermediate. This intermediate then undergoes deprotonation to restore aromaticity . The molecular targets and pathways involved in these reactions are primarily related to the compound’s aromatic nature and its ability to stabilize positive charges through resonance.
Comparación Con Compuestos Similares
1-Methyl-4-(non-4-en-5-yl)benzene can be compared with other similar compounds, such as:
1-Methyl-4-(1-pentyn-1-yl)benzene: This compound has a similar structure but features a pentynyl group instead of a nonenyl group.
1-(1,5-Dimethyl-4-hexenyl)-4-methylbenzene:
Propiedades
Número CAS |
917569-07-4 |
|---|---|
Fórmula molecular |
C16H24 |
Peso molecular |
216.36 g/mol |
Nombre IUPAC |
1-methyl-4-non-4-en-5-ylbenzene |
InChI |
InChI=1S/C16H24/c1-4-6-8-15(9-7-5-2)16-12-10-14(3)11-13-16/h8,10-13H,4-7,9H2,1-3H3 |
Clave InChI |
YRRYRVMSPQFOCM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=CCCC)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B12619256.png)
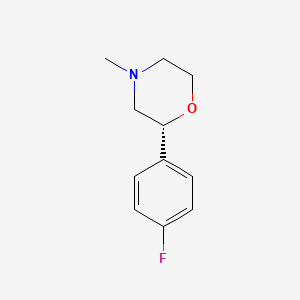
![(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12619262.png)
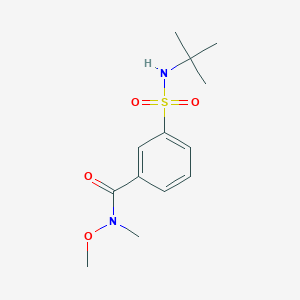
![5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B12619278.png)
![5-ethyl-N-[(2S)-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12619284.png)
![2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one](/img/structure/B12619290.png)
![4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline](/img/structure/B12619291.png)
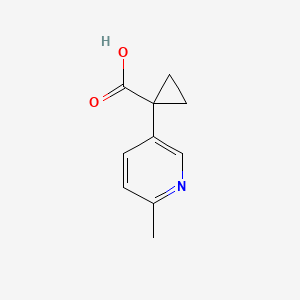
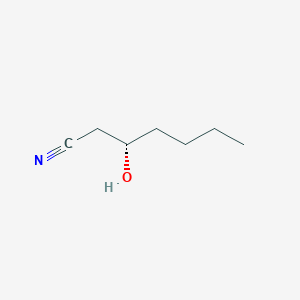
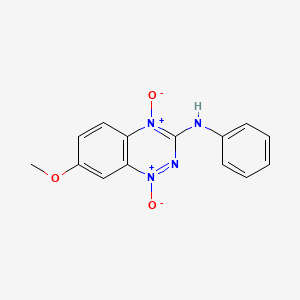
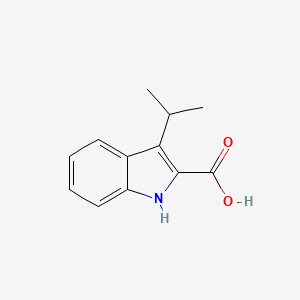
![2-(4-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12619320.png)
![4-(5-Phenyl-1,3-oxazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12619330.png)
